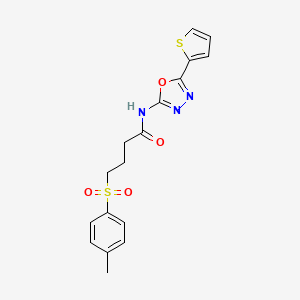

![molecular formula C18H25NO3S2 B2359177 2-(2-(ciclohexiltio)acetamido)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo CAS No. 403843-93-6](/img/structure/B2359177.png)

2-(2-(ciclohexiltio)acetamido)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H25NO3S2 and its molecular weight is 367.52. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anticancerígenos

Los derivados del tiofeno han sido ampliamente estudiados por sus propiedades anticancerígenas. El compuesto en cuestión podría potencialmente sintetizarse en análogos que se dirijan a las enzimas quinasas, que son cruciales en la regulación del crecimiento y proliferación celular. Estos análogos pueden inducir la muerte celular apoptótica y autofágica en las células cancerosas, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .

Electrónica Orgánica: Semiconductores

El anillo de tiofeno es un componente fundamental en el desarrollo de semiconductores orgánicos. Sus derivados pueden utilizarse en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). La estructura única del compuesto puede contribuir a mejorar las propiedades de transporte de carga en estos dispositivos .

Ciencia de los Materiales: Inhibidores de la Corrosión

En química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión. El sistema cíclico que contiene azufre puede formar capas protectoras sobre las superficies metálicas, evitando la oxidación y la degradación. El compuesto podría explorarse por su eficacia en la protección de varios metales y aleaciones .

Aplicaciones Farmacéuticas: Fármacos Antiinflamatorios

Las moléculas basadas en tiofeno presentan importantes propiedades antiinflamatorias. Los derivados del compuesto podrían desarrollarse en fármacos antiinflamatorios no esteroideos (AINE), proporcionando una alternativa a los medicamentos existentes con posibles efectos secundarios reducidos .

Actividad Antimicrobiana

El marco estructural del tiofeno es conocido por poseer propiedades antimicrobianas. Este compuesto podría modificarse para mejorar su eficacia contra un amplio espectro de bacterias y hongos, contribuyendo al desarrollo de nuevos antibióticos .

Neurofarmacología: Anestésicos

Los derivados del tiofeno como la articaína se utilizan como anestésicos locales. El compuesto podría investigarse por su potencial como bloqueador de los canales de sodio dependientes de voltaje, que es esencial para el desarrollo de nuevos agentes anestésicos .

Propiedades Antiateroscleróticas

La aterosclerosis es una condición caracterizada por el endurecimiento de las arterias debido a la acumulación de placa. Los derivados del tiofeno han sido notados por sus propiedades antiateroscleróticas. La investigación sobre el compuesto podría conducir a nuevos tratamientos que prevengan o revierta la progresión de esta enfermedad .

Propiedades

IUPAC Name |

ethyl 2-[(2-cyclohexylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S2/c1-2-22-18(21)16-13-9-6-10-14(13)24-17(16)19-15(20)11-23-12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDYYZLHBHSSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)

![3-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2359108.png)

![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)